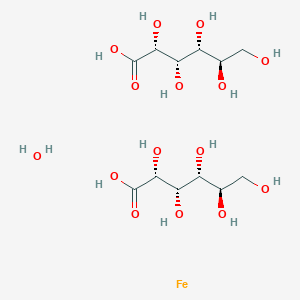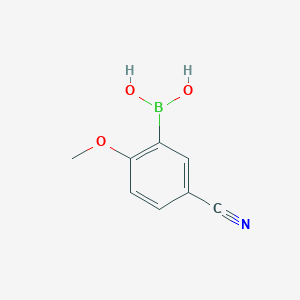
5-Cyano-2-Methoxyphenylboronsäure
Übersicht
Beschreibung
5-Cyano-2-methoxyphenylboronic acid is an organic compound with the molecular formula C(_8)H(_8)BNO(_3). It is a boronic acid derivative, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH(_3)) attached to a phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Cyano-2-methoxyphenylboronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in the synthesis of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology and Medicine
This compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic properties. Its derivatives may exhibit biological activity, making it a useful intermediate in medicinal chemistry.
Industry
In materials science, 5-Cyano-2-methoxyphenylboronic acid is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with other organic molecules makes it valuable in the design of new materials with specific properties.
Wirkmechanismus
Target of Action
5-Cyano-2-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyano-2-methoxyphenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group (the 5-Cyano-2-methoxyphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific molecules being synthesized.
Pharmacokinetics
For instance, it has a boiling point of 412.4±55.0°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its density is predicted to be 1.27 g/cm^3 .
Result of Action
The primary result of the action of 5-Cyano-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .
Action Environment
The efficacy and stability of 5-Cyano-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these can affect the efficiency of the reaction . Additionally, the reaction is generally performed under an inert atmosphere to prevent oxidation .
Biochemische Analyse
Biochemical Properties
5-Cyano-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. It interacts with enzymes such as serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making 5-Cyano-2-methoxyphenylboronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
5-Cyano-2-methoxyphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Cyano-2-methoxyphenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This compound can also act as a competitive inhibitor, blocking substrate access to the enzyme’s active site. Additionally, 5-Cyano-2-methoxyphenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-2-methoxyphenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 5-Cyano-2-methoxyphenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Cyano-2-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Cyano-2-methoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzonitrile.
Borylation Reaction: The key step involves the borylation of 2-methoxybenzonitrile using a boron reagent such as bis(pinacolato)diboron (B(_2)pin(_2)) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl(_2)) and a base (e.g., potassium acetate) under inert atmosphere conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for 5-Cyano-2-methoxyphenylboronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the cyano and methoxy groups, making it less versatile in certain reactions.
4-Cyano-2-methoxyphenylboronic Acid: Similar structure but with the cyano group in a different position, which can affect its reactivity.
2-Methoxyphenylboronic Acid: Lacks the cyano group, which can influence its chemical properties and applications.
Uniqueness
5-Cyano-2-methoxyphenylboronic acid is unique due to the presence of both cyano and methoxy groups on the phenyl ring. These functional groups can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Eigenschaften
IUPAC Name |
(5-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCPLGOLLHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629624 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-37-1 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
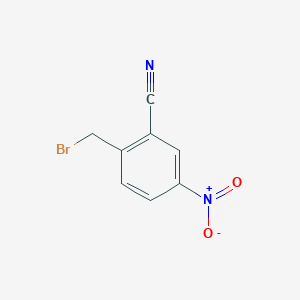


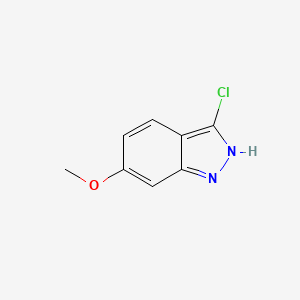
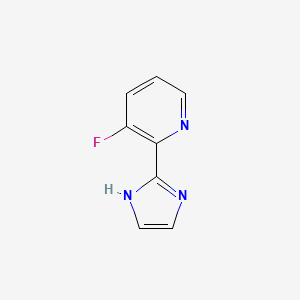
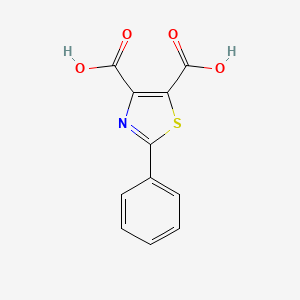
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)
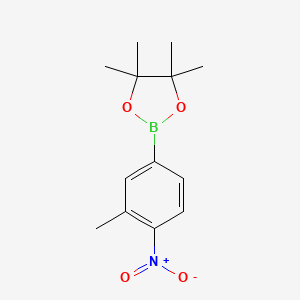
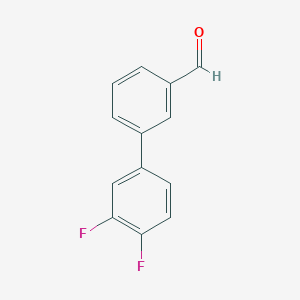
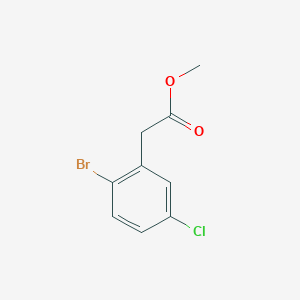
![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)

